2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
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Overview
Description
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE is an organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
The synthesis of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE involves several steps. One common method includes the use of a palladium-catalyzed amination reaction. This process involves the reaction of fused heteroaryl amines with catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) in the presence of cesium carbonate as the base . The reaction conditions typically require a solvent such as tetrahydrofuran (THF) and a temperature range of -20°C to -10°C .
Chemical Reactions Analysis
2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide (NBS) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been evaluated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent . Studies have shown that derivatives of benzodioxole exhibit significant activity against COX enzymes, which are involved in the biosynthesis of prostaglandins . Additionally, these compounds have shown cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as COX enzymes. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, which are involved in inflammation and pain . Additionally, the compound may induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .
Comparison with Similar Compounds
Similar compounds to 2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE include other benzodioxole derivatives such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole . These compounds share a similar benzodioxole structure but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-6-ethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-2-19-12-4-5-13-16(8-12)23-17(18-13)22-9-11-3-6-14-15(7-11)21-10-20-14/h3-8H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGDUWZZEZUTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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